3,4-DI-O-ACETYL-L-FUCAL
Overview
Description
3,4-Di-O-acetyl-L-fucal: is a glycal precursor that has been used in various synthetic processes. It is a derivative of L-fucose, a naturally occurring deoxy sugar. The compound is characterized by its acetylated hydroxyl groups at the 3 and 4 positions, which makes it a valuable intermediate in the synthesis of complex carbohydrates and glycosides .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Di-O-acetyl-L-fucal can be synthesized through the acetylation of L-fucal. The process typically involves the use of acetic anhydride and a catalyst such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl groups .
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3,4-Di-O-acetyl-L-fucal can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide.
Substitution: The acetyl groups in this compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Alkoxides, amines, often in polar aprotic solvents.
Major Products:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3,4-Di-O-acetyl-L-fucal is used as a precursor in the synthesis of glycosides and other complex carbohydrates. It is particularly valuable in the stereoselective synthesis of C-glycosides and 2-deoxyglycosides .
Biology: In biological research, this compound is used to study carbohydrate metabolism and the role of glycosides in cellular processes .
Medicine: Its derivatives have shown activity against certain bacterial strains .
Industry: In the industrial sector, this compound is used in the production of bioactive compounds and as an intermediate in the synthesis of various chemicals .
Mechanism of Action
The mechanism of action of 3,4-Di-O-acetyl-L-fucal involves its role as a glycal precursor. It participates in glycosylation reactions, where it acts as a donor of glycosyl groups. The acetyl groups protect the hydroxyl functionalities, allowing for selective reactions at other positions. The compound’s reactivity is influenced by the presence of catalysts such as palladium or copper, which facilitate stereoselective synthesis .
Comparison with Similar Compounds
- 3,4-Di-O-acetyl-6-deoxy-L-glucal
- 2,3,4-Tri-O-acetyl-L-fucal
- 3,4-Di-O-acetyl-D-fucal
Comparison: 3,4-Di-O-acetyl-L-fucal is unique due to its specific acetylation pattern and its role as a glycal precursor. Compared to 3,4-Di-O-acetyl-6-deoxy-L-glucal, it has a different stereochemistry and functional group arrangement, which affects its reactivity and applications. 2,3,4-Tri-O-acetyl-L-fucal has an additional acetyl group, which can influence its solubility and reactivity. 3,4-Di-O-acetyl-D-fucal is the enantiomer of this compound, and its properties and applications can differ due to the chirality .
Properties
IUPAC Name |
[(2S,3R,4S)-3-acetyloxy-2-methyl-3,4-dihydro-2H-pyran-4-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O5/c1-6-10(15-8(3)12)9(4-5-13-6)14-7(2)11/h4-6,9-10H,1-3H3/t6-,9-,10+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDEGMKQAZZBNBB-JMOVZRAMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C=CO1)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C=CO1)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350797 | |
Record name | AC1LELE9 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80350797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54621-94-2 | |
Record name | AC1LELE9 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80350797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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